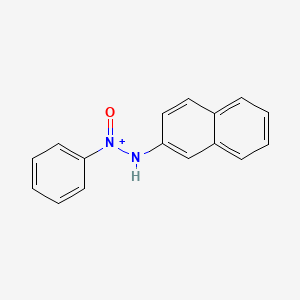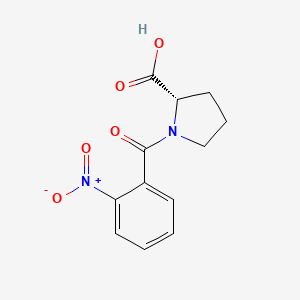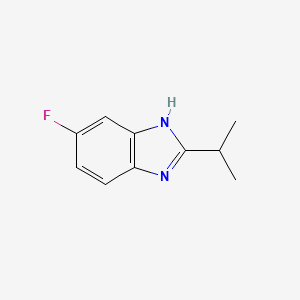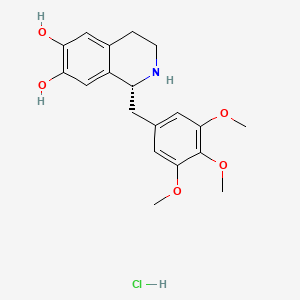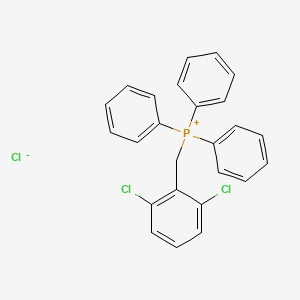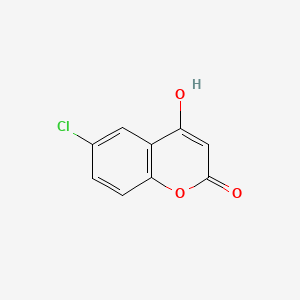
6-Chloro-4-hydroxycoumarin
Overview
Description
6-Chloro-4-hydroxycoumarin is a substituted 4-hydroxycoumarin . It participates in the Fe/Acetic acid (AcOH) catalyzed synthesis of various biologically active compounds .
Synthesis Analysis
This compound may be employed for the synthesis of 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles . It may also be employed for the synthesis of 6-[(coumarinyl-1-aryl-propionyl]benzoxazinones .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C9H5ClO3 . The SMILES string is OC1=CC(=O)Oc2ccc(Cl)cc12 .Chemical Reactions Analysis
This compound participates in the Fe/Acetic acid (AcOH) catalyzed synthesis of various biologically active compounds . It is also used in the synthesis of 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles and 6-[(coumarinyl-1-aryl-propionyl]benzoxazinones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 196.59 . The melting point is 291 °C (dec.) (lit.) .Scientific Research Applications
Synthesis and Properties : 6-Chloro-4-hydroxycoumarin is used in chemical synthesis. For example, a study discussed the synthesis of new 4-chloromethyl-6-hydroxycoumarins, which were further used for synthesizing 4-(2-benzofuryl)-6-hydroxycoumarins. These compounds have applications in developing new chemical entities (Frasinyuk, Bondarenko, & Khilya, 2009).
Biological Activity : this compound derivatives exhibit various biological activities. For instance, 4-hydroxycoumarin derivatives have been found to disorganize the actin cytoskeleton in melanoma cells, affecting cell adhesion and motility, suggesting potential applications in cancer therapy (Velasco-Velázquez et al., 2003).
Spectral and Chemical Properties : Studies have also focused on the spectral and chemical properties of 4-hydroxycoumarins, useful for applications in drug and herbicide development. These properties have been investigated both theoretically and experimentally (Stanchev, Jensen, & Manolov, 2008).
Inhibition of Tumor-Associated Enzymes : Certain derivatives selectively inhibit tumor-associated enzymes over cytosolic ones, which could be significant in developing targeted cancer therapies (Maresca & Supuran, 2010).
Anticoagulant Precursor : 4-Hydroxycoumarin serves as an immediate precursor of synthetic anticoagulants like warfarin, underlining its importance in the treatment of thromboembolic diseases (Lin, Shen, Yuan, & Yan, 2013).
Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in the development of new antibiotics (Muratović et al., 2013).
Mechanism of Action
Target of Action
6-Chloro-4-hydroxycoumarin is a substituted 4-hydroxycoumarin It’s known that coumarins, in general, have a broad spectrum of biological activities and can interact with various targets in the body .
Mode of Action
It’s known that it participates in the fe/acetic acid (acoh) catalyzed synthesis of various biologically active compounds . This suggests that it may interact with its targets to induce changes that lead to the synthesis of these compounds .
Biochemical Pathways
It’s known that coumarins, in general, can influence various metabolic pathways . For instance, some coumarins are metabolized by hydroxylation at various positions, leading to the formation of different hydroxycoumarin derivatives .
Result of Action
It’s known that it participates in the synthesis of various biologically active compounds . This suggests that its action could result in the production of these compounds, which could have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that advanced oxidative processes (AOP), which are radical reactions of toxic contaminants with environmental free radicals, can lead to the transformation of coumarin derivatives, potentially leading to less toxic products . Therefore, the environment in which this compound acts can significantly influence its action and efficacy.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
6-Chloro-4-hydroxycoumarin participates in various biochemical reactions, often acting as a precursor or intermediate in the synthesis of biologically active compounds . It interacts with enzymes such as Fe/Acetic acid (AcOH) catalyzed systems, facilitating the synthesis of compounds like 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles . Additionally, it may be involved in the synthesis of 6-(coumarinyl-1-aryl-propionyl)benzoxazinones . These interactions highlight the compound’s role in complex biochemical pathways, contributing to the formation of various bioactive molecules.
Cellular Effects
This compound exhibits significant effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, coumarin derivatives, including this compound, have been studied for their potential anticancer properties, impacting apoptosis-mediated cell death in cancer cell lines . The compound’s ability to modulate cellular functions makes it a valuable subject for research in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, the compound’s hydroxyl group at the 4-position and the chloro substituent at the 6-position contribute to its reactivity and binding affinity with target enzymes . These interactions can lead to changes in gene expression and modulation of biochemical pathways, further elucidating its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that coumarin derivatives, including this compound, exhibit antioxidant properties, which can be sustained over extended periods . The compound’s stability may vary depending on environmental conditions, such as pH and temperature, affecting its efficacy in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as antioxidant and anticancer activities . At higher doses, it may cause toxic or adverse effects, including potential damage to vital organs. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. The compound may undergo hydroxylation, methylation, and glycosylation, leading to the formation of various metabolites . These metabolic processes can alter the compound’s biological activity, influencing its therapeutic potential and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, impacting its overall efficacy and toxicity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall therapeutic effects.
properties
IUPAC Name |
6-chloro-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMZENGQNOATEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715781 | |
| Record name | 6-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19484-57-2 | |
| Record name | 6-Chloro-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-4-hydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the potential applications of 6-chloro-4-hydroxycoumarin in medicinal chemistry?
A1: Research suggests that this compound can be used as a scaffold to synthesize various derivatives with potential biological activities. For instance, it has been utilized in the synthesis of benzopyrano(4,3-d)pyrimidine derivatives, which exhibit promising antimicrobial activities, including antibacterial, antifungal, and antitubercular properties []. Additionally, this compound derivatives complexed with nickel and enrofloxacin have shown enhanced antitubercular activity against Mycobacterium tuberculosis []. Further research is ongoing to explore its potential in developing novel therapeutic agents.
Q2: How does the structure of this compound lend itself to forming complex organic molecules?
A2: The structure of this compound features reactive sites that can participate in various chemical reactions. For example, it can react with carbon subsulphide (C3S2) to yield polythiopyrones and thiazinethiones []. This reactivity makes it a valuable starting material for synthesizing complex heterocyclic compounds with potential biological activities.
Q3: Have there been any studies on the structure-activity relationships (SAR) of this compound derivatives?
A3: While the provided abstracts don't delve deep into specific SAR studies, the synthesis of various derivatives, like the benzopyrano(4,3-d)pyrimidines [] and nickel complexes with enrofloxacin [], suggests an inherent interest in understanding how structural modifications influence biological activity. These studies likely involve analyzing the impact of different substituents on the coumarin core on factors like target binding, potency, and selectivity.
Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A4: Researchers rely on various spectroscopic and analytical techniques to characterize this compound and its derivatives. Common methods include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei, both 1H and 13C NMR are commonly used [, , ].* Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations [, , ].* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound [, , ].* Elemental Analysis: Confirms the elemental composition of the compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Disodium;7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxido-8-sulfonaphthalene-2-sulfonate](/img/structure/B579645.png)

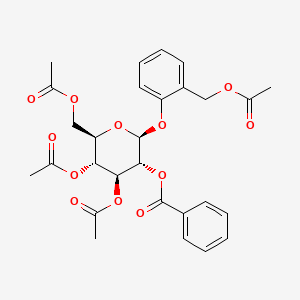

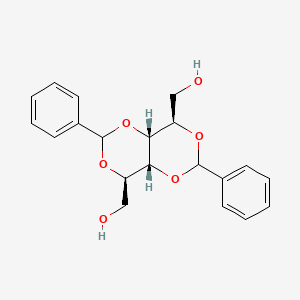

![propan-2-yl (2S)-3-methyl-2-[[(2S)-3-methyl-1-oxo-1-propan-2-yloxybutan-2-yl]carbamoylamino]butanoate](/img/structure/B579658.png)
